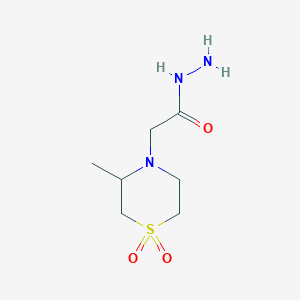
2-(3-Methyl-1,1-dioxidothiomorpholino)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methyl-1,1-dioxidothiomorpholino)acetohydrazide is a chemical compound with the molecular formula C6H13N3O3S It is known for its unique structure, which includes a thiomorpholine ring with a methyl group and a dioxido functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1,1-dioxidothiomorpholino)acetohydrazide typically involves the reaction of thiomorpholine with acetic hydrazide under controlled conditions. The process begins with the oxidation of thiomorpholine to form 1,1-dioxidothiomorpholine. This intermediate is then reacted with acetic hydrazide in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation of thiomorpholine followed by its reaction with acetic hydrazide. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-(3-Methyl-1,1-dioxidothiomorpholino)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxido functional group.
Substitution: The methyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce derivatives with altered oxidation states.
科学的研究の応用
2-(3-Methyl-1,1-dioxidothiomorpholino)acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-Methyl-1,1-dioxidothiomorpholino)acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research, and further studies are needed to fully elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
2-(1,1-Dioxidothiomorpholino)acetohydrazide: A closely related compound with similar structural features.
Thiazole Derivatives: Compounds containing the thiazole ring, which share some chemical properties with 2-(3-Methyl-1,1-dioxidothiomorpholino)acetohydrazide.
Uniqueness
This compound stands out due to its unique combination of functional groups and structural features
特性
分子式 |
C7H15N3O3S |
|---|---|
分子量 |
221.28 g/mol |
IUPAC名 |
2-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)acetohydrazide |
InChI |
InChI=1S/C7H15N3O3S/c1-6-5-14(12,13)3-2-10(6)4-7(11)9-8/h6H,2-5,8H2,1H3,(H,9,11) |
InChIキー |
CZLSLGJBQKTHFG-UHFFFAOYSA-N |
正規SMILES |
CC1CS(=O)(=O)CCN1CC(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-bromo-5-iodo-1H-benzo[d]imidazole](/img/structure/B12841299.png)
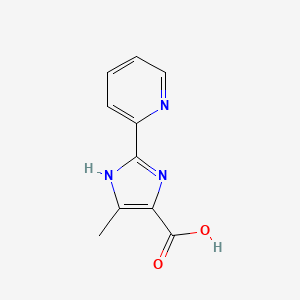


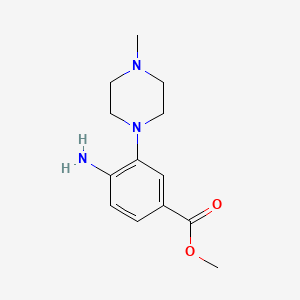

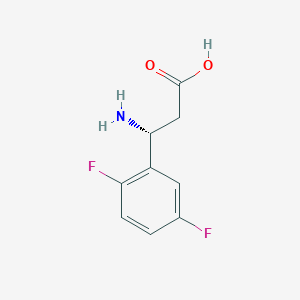
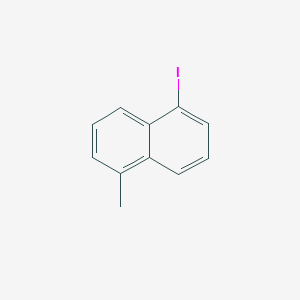
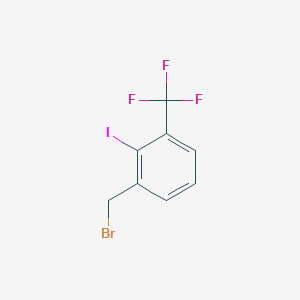

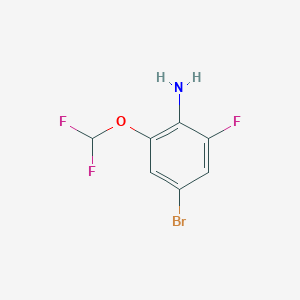


![7,7-Diphenylbicyclo[3.2.0]heptan-6-one](/img/structure/B12841385.png)
